![molecular formula C15H13N3O2S B13579223 2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide](/img/structure/B13579223.png)
2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide is a synthetic organic compound that features an indole moiety linked to a thiophene ring via an acetamido bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide typically involves the following steps:
Formation of the Indole Derivative: The indole-3-acetic acid is first converted to its corresponding acyl chloride using reagents such as thionyl chloride.
Amidation Reaction: The acyl chloride is then reacted with 2-aminothiophene-3-carboxamide under basic conditions to form the desired compound. Common bases used include triethylamine or pyridine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to accelerate the reaction and reduce the formation of by-products.
Automated Purification Systems: Implementing automated systems for purification to ensure high throughput and reproducibility.
化学反応の分析
Types of Reactions
2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the carbonyl groups.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 5-position, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of halogenated indole derivatives.
科学的研究の応用
2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which 2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide exerts its effects involves:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It could influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
類似化合物との比較
Similar Compounds
- 2-[2-(1H-indol-3-yl)acetamido]benzoic acid
- 2-[2-(1H-indol-3-yl)acetamido]furan-3-carboxamide
- 2-[2-(1H-indol-3-yl)acetamido]pyridine-3-carboxamide
Uniqueness
2-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its analogs with benzene, furan, or pyridine rings. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
特性
分子式 |
C15H13N3O2S |
|---|---|
分子量 |
299.3 g/mol |
IUPAC名 |
2-[[2-(1H-indol-3-yl)acetyl]amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C15H13N3O2S/c16-14(20)11-5-6-21-15(11)18-13(19)7-9-8-17-12-4-2-1-3-10(9)12/h1-6,8,17H,7H2,(H2,16,20)(H,18,19) |
InChIキー |
OSDJUYYUHGSNTP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=C(C=CS3)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(1,1,3-Trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)methyl]benzonitrile](/img/structure/B13579160.png)
![1-[(4-Chloro-3-methoxyphenyl)methyl]piperazine](/img/structure/B13579161.png)
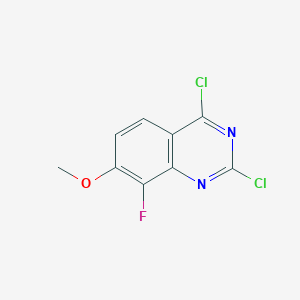


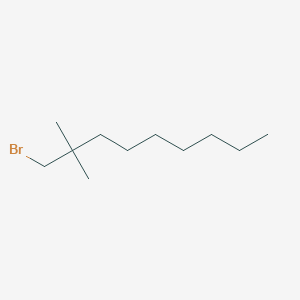
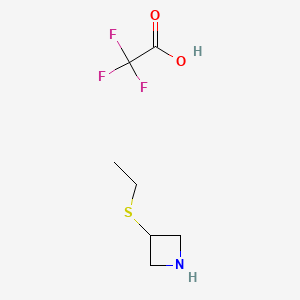
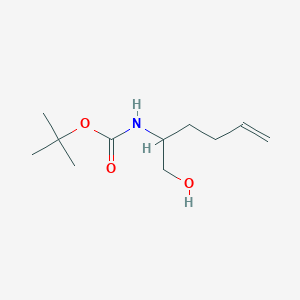
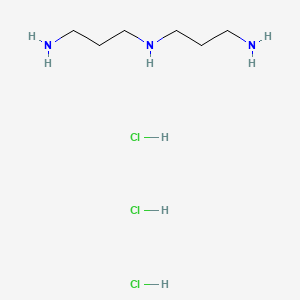

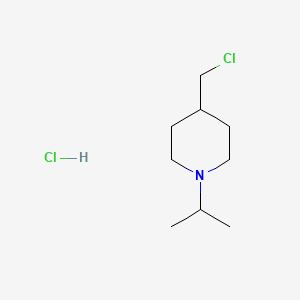

![N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-1-phenylcyclopropane-1-carboxamide](/img/structure/B13579214.png)
